[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol
Description
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol (CAS: 105119-82-2, molecular formula: C₁₂H₁₃NO₂) is a furan-derived compound characterized by a hydroxymethyl group (-CH₂OH) at the 2-position of the furan ring and a 4-amino-2-methylphenyl substituent at the 5-position . This structure combines the aromaticity of the phenyl group with the electron-rich furan ring, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
[5-(4-amino-2-methylphenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-6,14H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORLILOOMRTFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol typically involves the reaction of 4-amino-2-methylphenylboronic acid with 5-bromofurfural in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various substituents. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols and amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan ring, an amino group, and a methyl substitution on the phenyl ring. These structural attributes suggest that it may interact with biological targets, making it a candidate for drug development. Several synthetic methods can be employed to produce [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol:
- Friedel-Crafts Reaction : Involves the alkylation of furan derivatives with substituted phenols or amines.
- Reduction Reactions : Starting from an aromatic nitro compound, reduction can yield the desired amino-substituted product.
- Direct Amination : The introduction of the amino group can be achieved through direct amination techniques involving furan derivatives.
Each method requires precise control of reaction conditions to ensure high yields and purity.
Research indicates that this compound has several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae.
- Anticancer Properties : The compound has been evaluated for its ability to inhibit the proliferation of certain cancer cell lines, particularly in in vitro studies against L1210 mouse leukemia cells, where it exhibited potent inhibition with IC50 values in the nanomolar range.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate that it may be beneficial for treating various inflammatory conditions.
Research Case Studies
- Anticancer Research : A study focusing on the anticancer properties of related compounds demonstrated that structural modifications could significantly enhance efficacy against various cancer cell lines. It emphasizes the need for further exploration of this compound in this context.
- Anti-inflammatory Studies : Investigations into similar compounds have revealed pathways through which these molecules exert anti-inflammatory effects, suggesting that this compound may engage similar mechanisms.
- Antimicrobial Evaluations : Research into antimicrobial properties has established a framework for testing new compounds against resistant bacterial strains, with this compound being a candidate for future studies.
Mechanism of Action
The mechanism of action of [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of enzymes or signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The compound belongs to a broader class of furan-phenylmethanol derivatives. Below is a detailed comparison with structurally related analogues, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues with Varying Phenyl Substituents
Key Observations :
- Amino Group Position: The para-amino substitution in the target compound (vs. meta in ) optimizes hydrogen-bonding interactions in drug design, as seen in receptor-targeted therapies .
- Electron-Withdrawing Groups : Nitro and methoxy substituents (e.g., ) decrease basicity and solubility but enhance stability in acidic environments .
Analogues with Halogen or Heterocyclic Modifications
Key Observations :
- Halogenation : Chloro and fluoro substituents (e.g., ) improve metabolic stability and bioavailability but may increase toxicity .
- Fused Heterocycles : Indole-furan hybrids (e.g., ) exhibit enhanced anticancer activity due to planar aromatic systems interacting with DNA/proteins .
Bioactivity Comparison
- Antifungal Activity: Thiazolyl hydrazone derivatives with nitro-substituted phenyl-furan groups (e.g., ) show moderate anticandidal activity (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL). The target compound’s amino group may improve selectivity for fungal targets .
- Anticancer Potential: Furan-indole hybrids (e.g., ) demonstrate IC₅₀ values as low as 125 µg/mL against MCF-7 cells, suggesting that the target compound’s phenyl-methyl group could enhance cytotoxicity if tested similarly .
Biological Activity
The compound [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol is an organic molecule characterized by a furan ring attached to a methanol group and a para-amino group on a methyl-substituted phenyl ring. This structural configuration suggests potential biological activity, particularly in medicinal chemistry, due to the presence of functional groups that can interact with biomolecules.
The compound features:
- Furan Ring : A five-membered aromatic heterocycle that is known for its biological activity.
- Amino Group (NH2) : This group allows for hydrogen bonding, enhancing interactions with biological targets.
- Methyl Group (CH3) : Influences lipophilicity, affecting absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways remain to be fully elucidated but may involve interactions with various signaling pathways relevant to disease processes.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : The furan moiety has been associated with antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds containing amino groups have shown promise in modulating inflammatory responses.
- Anticancer Potential : Similar aromatic amines have been linked to anticancer activities, warranting further investigation into this compound's efficacy against cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminoantipyrine | Amino group on phenyl ring | Analgesic and anti-inflammatory |
| 2-Methylfuran | Methyl substitution on furan | Solvent and fuel additive |
| 5-Aminofurfural | Amino group on furan | Potential antibacterial activity |
This comparison highlights the unique combination of functionalities present in this compound that may provide distinct pathways for biological interaction compared to other compounds.
Case Studies and Research Findings
Preliminary studies have focused on the binding affinity of this compound to various receptors or enzymes. For example, high-throughput screening methods could be employed to assess its activity against specific cellular targets, enhancing our understanding of its therapeutic potential.
Example Study
In a study examining the interaction of similar compounds with adenosine receptors, it was found that modifications in the amino and furan groups significantly influenced binding affinity and antagonist activity. This suggests that this compound may also exhibit selective binding properties that could be exploited for drug development .
Q & A
Q. What are the established synthetic routes for [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 4-amino-2-methylphenyl derivatives with furan precursors. A common approach is a base-catalyzed condensation reaction between 4-amino-2-methylbenzaldehyde and furan-2-carbaldehyde, followed by reduction of the intermediate aldehyde to the alcohol using NaBH₄ or LiAlH₄ . Key variables affecting yield include:
- Base selection : Strong bases (e.g., NaH) improve deprotonation but may cause side reactions.
- Temperature : Reactions at 60–80°C optimize kinetics without degrading thermally sensitive intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the alcohol from unreacted aldehyde .
Q. How can this compound be characterized to confirm structural integrity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify key signals: the furan ring protons (δ 6.2–7.4 ppm), hydroxymethyl group (δ 4.5–4.8 ppm), and aromatic amino protons (δ 6.8–7.2 ppm) .
- XRD : Single-crystal X-ray diffraction confirms bond lengths and dihedral angles between the furan and phenyl rings (e.g., C–O bond ≈ 1.42 Å; dihedral angle ~70°) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 204.22 for C₁₂H₁₃NO₂) .
Q. What are the primary reactivity patterns of the hydroxymethyl and amino groups in this compound?
- Methodological Answer :
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ (acidic conditions) or enzymatically via flavoenzymes (e.g., yielding furan-2,5-dicarboxylic acid derivatives) .
- Amino group reactions : The aromatic amine participates in electrophilic substitution (e.g., diazotization for coupling with biomolecules) or acts as a hydrogen-bond donor in supramolecular assemblies .
Advanced Research Questions
Q. How do electronic effects of the 4-amino-2-methylphenyl substituent influence the compound’s catalytic or biological activity?
- Methodological Answer :
- Electron-donating effects : The amino group enhances electron density on the furan ring, increasing susceptibility to electrophilic attack (e.g., bromination at C3 of the furan) .
- Biological activity : Comparative studies with halogenated analogs (e.g., 3,4-dichloro derivatives) show that the amino group reduces antimicrobial potency but improves solubility for pharmacokinetic studies .
- Data Table :
| Derivative | Substituent | LogP | MIC (μg/mL, E. coli) |
|---|---|---|---|
| Target compound | 4-Amino-2-methyl | 1.2 | 128 |
| [5-(3,4-DCl-Ph)-furan]methanol | 3,4-Dichloro | 2.8 | 16 |
Q. What strategies resolve contradictions in reported reaction yields for this compound’s synthesis?
- Methodological Answer : Discrepancies often arise from:
- Side reactions : Uncontrolled oxidation of the hydroxymethyl group during synthesis. Mitigate by using inert atmospheres (N₂/Ar) and reducing agents like NaBH₄ .
- Scale-dependent kinetics : Microfluidic reactors improve mixing and heat transfer, increasing yields from 70% (batch) to >90% for gram-scale synthesis .
- Analytical validation : Use LC-MS to detect impurities (e.g., aldehydes or over-oxidized byproducts) that traditional TLC might miss .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use XRD data (e.g., PDB ID 1XYZ) to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory applications). The amino group’s H-bonding capacity improves binding affinity by 20–30% compared to methyl analogs .
- DFT calculations : Predict redox potentials to prioritize derivatives for catalytic applications (e.g., E° ≈ −0.45 V for oxidation to the aldehyde) .
Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action in medicinal chemistry?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with IC₅₀ determination via celecoxib as a control) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with EC₅₀ values compared to doxorubicin .
- Oxidative stress : Measure ROS scavenging in RAW 264.7 macrophages using DCFH-DA probes .
Key Research Challenges and Recommendations
- Synthetic Optimization : Prioritize flow chemistry to minimize side reactions and improve reproducibility .
- Biological Screening : Combine in silico predictions with high-throughput assays to identify niche applications (e.g., neuroinflammation vs. antimicrobial) .
- Data Transparency : Publish raw XRD and NMR data in open-access repositories to facilitate meta-analyses of structural-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
